![molecular formula C19H21ClN2O3S B6542710 1-(2-chlorophenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}methanesulfonamide CAS No. 1060254-68-3](/img/structure/B6542710.png)
1-(2-chlorophenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach is the ring construction from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be influenced by steric factors . The structure–activity relationship (SAR) of the studied compounds can also be investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by the substituents on the pyrrolidine ring .Scientific Research Applications
Role in Drug Discovery
The compound is part of a class of molecules that contain a pyrrolidine ring . This class of molecules is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Neurological Applications
The compound has shown potential in neurological applications. For instance, the sigma-1 receptor allosteric modulator (4R,5S)-2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)acetamide (E1R), which is synthesized based on a similar structure, demonstrated potent anti-seizure, antidepressant, and cognition-enhancing effects .
Influence on Biological Activity
The pyrrolidine ring’s stereogenicity is one of its most significant features. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Potential as a Drug Active Substance
There is interest in synthesizing new alkylaminophenol compounds, which can be used as drug active substances . The compound “1-(2-chlorophenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}methanesulfonamide” could potentially be a candidate for such applications.
Mechanism of Action
Target of Action
It is known that compounds with a pyrrolidine ring, like the one in this molecule, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds have shown nanomolar activity against CK1γ and CK1ε .
Mode of Action
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities and could potentially affect multiple biochemical pathways .
Pharmacokinetics
The physicochemical parameters of pyrrolidine compounds can influence their pharmacokinetic properties .
Result of Action
Compounds with a pyrrolidine ring have been associated with a variety of biological activities .
Action Environment
The steric factors and the spatial orientation of substituents in pyrrolidine compounds can influence their biological activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-chlorophenyl)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-18-6-2-1-5-16(18)14-26(24,25)21-17-9-7-15(8-10-17)13-19(23)22-11-3-4-12-22/h1-2,5-10,21H,3-4,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGIOIXXJJSCJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}methanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.